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Compound of Interest

Compound Name: Sulfur-35

Cat. No.: B081441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise tracking of proteins

and nucleic acids is paramount to understanding complex biological processes. Among the

array of tools available, the radioisotope Sulfur-35 (³⁵S) has long stood as a cornerstone for its

unique characteristics and versatility as a radiotracer. This technical guide provides an in-depth

exploration of the core attributes of ³⁵S, detailed experimental methodologies, and its

applications in elucidating the dynamics of the cellular machinery.

Core Characteristics of Sulfur-35
Sulfur-35 is a low-energy beta (β⁻) emitter, a feature that defines both its utility and its safety

profile.[1][2] Its relatively long half-life and the specific incorporation into key biomolecules

make it an invaluable tool for a variety of experimental approaches. The key physical and

radiological properties of Sulfur-35 are summarized in the table below.
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Property Value References

Half-life 87.4 days [1][2][3]

Decay Mode Beta (β⁻) emission [4]

Maximum Beta Energy (Emax) 0.167 MeV [1][2][5]

Average Beta Energy (Eavg) 0.049 MeV [2][5]

Maximum Range in Air ~24-26 cm (9.6-10.2 inches) [6][7][8]

Maximum Range in Tissue ~0.32 mm [8]

Specific Activity ~1,500 Ci/mmol [9]

The low energy of the beta particles emitted by ³⁵S means they have a short penetration

distance, which simplifies shielding requirements and reduces external radiation hazard to

personnel.[1] However, this also necessitates sensitive detection methods such as liquid

scintillation counting and autoradiography.

Key Applications in Molecular Biology
The primary utility of Sulfur-35 in molecular biology stems from its incorporation into the amino

acids methionine and cysteine.[10] Since methionine is the initiating amino acid in virtually all

protein synthesis, ³⁵S-labeled methionine provides a universal tag for newly synthesized

proteins.[10] This has made it instrumental in a range of applications, including:

Metabolic Labeling: The in vivo incorporation of ³⁵S-methionine or ³⁵S-cysteine into proteins

to study their synthesis, turnover, and post-translational modifications.[11][12]

Pulse-Chase Analysis: A powerful technique to track the fate of a cohort of newly

synthesized proteins over time, providing insights into protein trafficking, maturation, and

degradation.[13][14]

In Vitro Transcription and Translation: The use of ³⁵S-labeled amino acids in cell-free

systems to synthesize and label proteins for subsequent analysis.[15]
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DNA and Nucleic Acid Labeling: While less common than for proteins, ³⁵S can be used to

label phosphorothioate-modified oligonucleotides to study nucleic acid structure and

function.[15]

The Hershey-Chase Experiment: A landmark experiment that utilized ³⁵S to label the protein

coat of bacteriophages, demonstrating that DNA, not protein, is the genetic material.[16]

Experimental Protocols
Metabolic Labeling of Proteins in Cell Culture
This protocol describes the general procedure for labeling proteins in adherent mammalian

cells with ³⁵S-methionine.

Materials:

Adherent mammalian cells in culture

Complete growth medium (e.g., DMEM with 10% FBS)

Methionine-free DMEM

³⁵S-methionine (typically >1000 Ci/mmol)

Phosphate-buffered saline (PBS), sterile

Lysis buffer (e.g., RIPA buffer)

Protease inhibitors

Activated charcoal traps for incubators[5][6]

Procedure:

Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of

the experiment.

Starvation (Optional but Recommended): To increase the specific activity of labeled proteins,

aspirate the complete medium, wash the cells once with warm, sterile PBS, and then
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incubate the cells in pre-warmed methionine-free DMEM for 30-60 minutes at 37°C in a CO₂

incubator. This step depletes the intracellular pool of unlabeled methionine.

Labeling: Prepare the labeling medium by adding ³⁵S-methionine to pre-warmed methionine-

free DMEM. A typical concentration is 50-200 µCi/mL.

Remove the starvation medium and add the labeling medium to the cells.

Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C in a

CO₂ incubator equipped with activated charcoal traps to capture volatile ³⁵S compounds.[5]

[6]

Cell Lysis: After the labeling period, place the culture dish on ice. Aspirate the labeling

medium and wash the cells twice with ice-cold PBS.

Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

Incubate on ice for 10-15 minutes with occasional swirling.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant containing the labeled proteins for downstream analysis.

Cell Preparation Labeling Harvesting

Seed Cells Starve in Met-free
Medium

Add 35S-Methionine
in Met-free Medium Incubate at 37°C Wash with

Ice-Cold PBS Lyse Cells Centrifuge Collect Supernatant Downstream Analysis

Click to download full resolution via product page

Fig 1. Workflow for Metabolic Labeling of Proteins with ³⁵S-Methionine.

Pulse-Chase Analysis
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This protocol builds upon the metabolic labeling procedure to track a cohort of labeled proteins

over time.

Materials:

Same as for Metabolic Labeling

Chase medium: Complete growth medium supplemented with a high concentration of

unlabeled methionine (e.g., 2-10 mM).

Procedure:

Pulse: Follow steps 1-5 of the Metabolic Labeling protocol for a short period (the "pulse"),

typically 5-30 minutes, to label a cohort of newly synthesized proteins.

Chase: After the pulse, quickly remove the labeling medium and wash the cells once with

warm chase medium.

Add pre-warmed chase medium to the cells. This initiates the "chase" period. The excess

unlabeled methionine prevents further incorporation of ³⁵S-methionine.

Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes),

harvest the cells by following steps 6-11 of the Metabolic Labeling protocol. The "0" time

point is harvested immediately after the pulse and wash.

Analysis: Analyze the labeled proteins from each time point by immunoprecipitation and/or

SDS-PAGE followed by autoradiography or phosphorimaging to observe changes in protein

levels, localization, or modification state over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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